molecular formula C10H9NOS2 B188229 2-Thioxo-3-m-tolyl-thiazolidin-4-one CAS No. 23522-38-5

2-Thioxo-3-m-tolyl-thiazolidin-4-one

Cat. No.: B188229
CAS No.: 23522-38-5
M. Wt: 223.3 g/mol
InChI Key: SWXZAZUMBRCACD-UHFFFAOYSA-N
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Description

2-Thioxo-3-m-tolyl-thiazolidin-4-one is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a thiazolidine ring with a thioxo group at the second carbon and a carbonyl group at the fourth carbon, making it a versatile scaffold for various chemical modifications.

Biochemical Analysis

Biochemical Properties

Rhodanine, 3-(m-tolyl)- plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatase type IVA, member 3 (PRL-3), which is involved in cancer cell migration and invasion . Additionally, Rhodanine, 3-(m-tolyl)- interacts with aldose reductase and aldehyde reductase, enzymes involved in the polyol pathway, which is significant in managing diabetic complications . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

Rhodanine, 3-(m-tolyl)- exhibits various effects on different cell types and cellular processes. It has demonstrated potent anticancer activity against several cancer cell lines, including HeLa (cervical carcinoma), MCF-7 (human breast cancer), and HT-29 (colon cancer) cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the migration and invasion of cancer cells by targeting specific signaling pathways .

Molecular Mechanism

The molecular mechanism of Rhodanine, 3-(m-tolyl)- involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, such as PRL-3, leading to their inhibition . This inhibition disrupts the downstream signaling pathways, resulting in reduced cancer cell migration and invasion. Additionally, Rhodanine, 3-(m-tolyl)- can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rhodanine, 3-(m-tolyl)- have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Rhodanine, 3-(m-tolyl)- remains stable under specific conditions, allowing for prolonged activity in in vitro and in vivo experiments . Its degradation products may exhibit different biological activities, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of Rhodanine, 3-(m-tolyl)- vary with different dosages in animal models. At lower doses, the compound has shown therapeutic benefits, such as reducing cancer cell proliferation and migration . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

Rhodanine, 3-(m-tolyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to inhibit aldose reductase and aldehyde reductase, key enzymes in the polyol pathway . This inhibition reduces the accumulation of sorbitol, a metabolite associated with diabetic complications. Additionally, Rhodanine, 3-(m-tolyl)- can modulate glucose metabolism by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ), improving insulin sensitivity .

Transport and Distribution

The transport and distribution of Rhodanine, 3-(m-tolyl)- within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, allowing it to reach its target sites . Once inside the cells, Rhodanine, 3-(m-tolyl)- may bind to proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

Rhodanine, 3-(m-tolyl)- exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Understanding the subcellular localization of Rhodanine, 3-(m-tolyl)- is essential for elucidating its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-3-m-tolyl-thiazolidin-4-one typically involves the condensation of rhodanine with m-tolyl aldehyde. A common method includes the reaction of rhodanine with m-tolyl aldehyde in the presence of a base such as sodium acetate in acetic acid under reflux conditions . The reaction mixture is heated for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient stirring and temperature control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-3-m-tolyl-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The thiazolidine ring allows for nucleophilic substitution reactions, where different substituents can be introduced at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Rhodanine-3-acetic acid
  • Rhodanine-3-propionic acid
  • Rhodanine-3-butyric acid

Comparison

2-Thioxo-3-m-tolyl-thiazolidin-4-one is unique due to the presence of the m-tolyl group, which enhances its biological activity compared to other rhodanine derivatives. The m-tolyl group provides additional hydrophobic interactions and steric effects, making it more effective in certain applications .

Properties

IUPAC Name

3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c1-7-3-2-4-8(5-7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXZAZUMBRCACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CSC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178113
Record name Rhodanine, 3-(m-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23522-38-5
Record name 3-m-Tolylrhodanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023522385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23522-38-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rhodanine, 3-(m-tolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-M-TOLYLRHODANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N501N6TY7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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